Uracil

Cell Proliferation Immunohistochemistry Skeletal Biology

Researchers requiring direct comparison with historical BrdU datasets or validated IHC workflows face assay variability when switching to EdU or IdU. This halogenated pyrimidine analog is the solution for maintaining methodological consistency and data integrity in label-retaining stem cell studies and genetic toxicology. - **Certified for DNA denaturation protocols** (acid/heat) enabling stable detection of integrated BrdU in hard tissues (bone/cartilage) and archived specimens. - **Controlled cytotoxicity** allows pulse-chase tracking of slowly dividing cells & induction of sister chromatid exchanges (SCEs) for DNA damage research. - **Research-grade purity** with documented antibody compatibility; avoid confounding variables from analog substitution.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 24897-50-5
Cat. No. B3119273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil
CAS24897-50-5
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyISAKRJDGNUQOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.6 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





BrdU: DNA Synthesis Detection Probe


5-Bromo-2′-deoxyuridine (BrdU), a halogenated pyrimidine nucleoside analog, serves as a classical molecular probe for detecting DNA synthesis and quantifying cell proliferation. Its mechanism relies on the substitution of the endogenous nucleoside thymidine during the S-phase of the cell cycle, resulting in its stable integration into nascent genomic DNA. This incorporation event can be subsequently visualized using immunocytochemical or immunohistochemical methods with specific anti-BrdU antibodies [1]. As a widely adopted tool in developmental biology, oncology, and regenerative medicine, BrdU enables the identification and tracking of proliferating cell populations both in vitro and in vivo. However, its utility is accompanied by well-characterized limitations, including inherent cytotoxicity, the requirement for harsh DNA denaturation protocols for detection, and substantial variability in assay sensitivity contingent upon methodological choices [2][3].

Detection Principle S-phase thymidine substitution; requires anti-BrdU antibody-based IHC/ICC
Method Requirement DNA denaturation step (acid or heat) mandatory for epitope exposure
Key Consideration Reported cytotoxicity and assay sensitivity depend on antibody clone and retrieval protocol

BrdU Substitution: Key Limitations


While thymidine analogs like EdU, IdU, and CldU share a common nucleoside scaffold, substituting one for another without method validation can introduce significant quantitative and qualitative errors. BrdU detection uniquely mandates a DNA denaturation step (acid or heat) to expose the brominated epitope for antibody binding, a harsh pretreatment that can destroy tissue morphology and compromise co-staining for other antigens [1]. In contrast, the alkyne-tagged analog EdU bypasses this step via a mild 'click chemistry' reaction, preserving structural integrity and enabling superior sensitivity [2]. Furthermore, intrinsic differences in bioavailability, cellular toxicity profiles, and immunoreactivity among analogs (e.g., BrdU vs. IdU/CldU) mean that the absolute number of labeled cells is not directly translatable across compounds [3]. Therefore, for applications requiring compatibility with established BrdU immunohistochemistry workflows or for specific legacy experimental comparisons, direct procurement of high-purity BrdU remains a non-negotiable scientific requirement.

Detection Chemistry BrdU requires harsh DNA denaturation; EdU uses mild click chemistry—method-switch alters tissue integrity and co-staining compatibility
Analog Sensitivity IdU and CldU may label fewer cells than BrdU at equimolar doses; absolute cell counts are not directly translatable across analogs
Antibody Lot Variability Different anti-BrdU clones show large sensitivity differences; switching analog without re-validating antibody reagents can compromise data comparability

BrdU Proliferation Detection Evidence


Sensitivity: BrdU vs. EdU in Skeletal Tissue

In a direct method comparison on skeletal tissue sections, the detection of 5-ethynyl-2′-deoxyuridine (EdU) provides a quantitative advantage over BrdU due to the smaller molecular size of the detection reagent. The EdU detection probe (fluorescent azide) is approximately 1/500th the size of an anti-BrdU antibody, facilitating superior tissue penetration and access to nuclear epitopes without requiring harsh antigen retrieval [1].

Sensitivity: BrdU vs. EdU (Skeletal Tissue)
Head-to-head
~500× smaller probe
Smaller azide probe reported to enhance tissue penetration without denaturation damage
Mead & Lefebvre 2014, skeletal tissue sections
Cell Proliferation Immunohistochemistry Skeletal Biology

BrdU vs. IdU/CldU in Neurogenesis Sensitivity

A systematic evaluation in the adult rat dentate gyrus revealed that the sensitivity of thymidine analogs for detecting newly generated neurons is not uniform. When administered at equimolar concentrations (50 mg/kg), BrdU labeled a maximal number of proliferating cells. In contrast, under identical conditions, the analogs iododeoxyuridine (IdU) and chlorodeoxyuridine (CldU) demonstrated significantly lower detection efficiency, identifying fewer labeled cells [1].

BrdU vs. IdU/CldU in Neurogenesis
Head-to-head
Maximal labeled cells with BrdU; IdU/CldU less sensitive
Reported higher detection efficiency for BrdU in neurogenesis models
Equimolar dosing (50 mg/kg) in rat dentate gyrus
Adult Neurogenesis Thymidine Analogs Comparative Sensitivity

Epitope Retrieval: HCl vs. Heat for BrdU

The detection of BrdU is contingent on the method used to denature DNA and expose the BrdU epitope. A direct comparison of pretreatment methods on paraformaldehyde-fixed tissue showed that steam heating with citrate buffer yields significantly brighter fluorescent labeling of BrdU-positive cells compared to the standard 2.0 M HCl hydrolysis method. The citrate/steamer method also preserves nuclear morphology and allows for concurrent high-quality labeling with DNA dyes like DAPI, which is abolished by HCl treatment [1].

Epitope Retrieval: Citrate vs. HCl
Head-to-head
Citrate/steamer yields brighter BrdU signal; preserves DAPI co-stain
Protocol choice critically affects signal intensity and multiplexing
HCl abolishes DNA counterstains; citrate maintains nuclear morphology
Antigen Retrieval Immunohistochemistry Epitope Exposure

Antibody Variability in BrdU Detection

Quantitative analysis of BrdU incorporation is not consistent across different commercial antibodies. A comparative study evaluating six anti-BrdU antibody clones (from Vector, BD, Roche, Dako, Novocastra, Accurate) on adult rat brain tissue revealed large differences in sensitivity. Even when applied at higher concentrations, certain antibody clones (Vector, Novocastra) consistently stained significantly fewer cells than the most sensitive clone (BD). This variability was unrelated to antibody penetration differences [1].

Antibody Clone Variability
Cross-study
BD clone most sensitive; Vector/Novocastra detect fewer cells
Anti-BrdU antibody selection leads to non-trivial count differences
Six clones evaluated on adult rat brain tissue
Antibody Validation Immunohistochemistry Assay Reproducibility

BrdU Cytotoxicity and Long-Term Effects

While enabling proliferation tracking, BrdU incorporation itself is not biologically inert. A review of in vivo labeling studies indicates that BrdU toxicity can adversely affect the generation, survival, and settled patterns of cells, potentially leading to false results and misinterpretation, particularly in neurogenesis research. The compound's cytotoxicity and potential to induce sister chromatid exchanges are well-documented limitations that must be weighed against its benefits [1].

BrdU Cytotoxicity & Long-Term Effects
Class-level
Reported cytotoxicity and SCE induction
May confound long-term proliferation and survival endpoints
EdU reported less toxic; validate viability in experimental model
Cytotoxicity DNA Damage Cell Fate

BrdU Research Applications


Legacy Method Continuation

BrdU remains essential for researchers who require direct comparison with historical datasets or for those working with established, validated protocols in their field. As demonstrated, the quantitative output of BrdU assays is highly sensitive to antibody clone selection and retrieval method [1]. Switching to an analog like EdU would introduce a confounding variable, making cross-study comparisons invalid. Therefore, laboratories with extensive archival data or those participating in multi-center studies with standardized BrdU protocols should continue procuring high-purity BrdU to maintain methodological consistency and data integrity.

Pulse-Chase Label-Retaining Cells

The well-characterized, albeit harsh, detection methodology of BrdU is particularly suited for identifying slowly dividing stem cells or label-retaining cells (LRCs) in adult tissues. The requirement for DNA denaturation with acid or heat ensures that only stably integrated BrdU is detected, effectively differentiating it from transiently labeled or degraded signal [2]. This application is a mainstay in stem cell biology and oncology, where the ability to track a cell's proliferative history over extended periods is critical, and the cytotoxic effects of BrdU [3] are managed through carefully controlled pulse-chase protocols.

Mutagenesis & DNA Damage Research

Unlike its less toxic analog EdU, BrdU's documented cytotoxic and genotoxic properties—including its role in forming sister chromatid exchanges (SCEs) [3]—are not merely experimental limitations but can be leveraged as a research tool. BrdU serves as a controlled agent for inducing and studying DNA damage responses, mutagenesis, and photosensitivity in cell culture models [4]. In these scenarios, the compound is not used as a neutral tracer but as an active modulator of genomic stability, making it a valuable tool for genetic toxicology and cancer biology research.

Tissue-Specific Proliferation Analysis

The successful application of BrdU in challenging tissues like bone and cartilage relies on optimized, tissue-specific protocols. For instance, studies have shown that demineralization with Morse's solution combined with HCl pretreatment yields optimal BrdU immunodetection in hard tissues, whereas heat-induced retrieval may cause tissue damage [5]. This evidence validates the continued use of BrdU in skeletal biology research, where established, empirically validated workflows can be reliably executed to generate high-quality proliferation data.

Application
Selection Property
Validation Focus
Legacy method continuity
Protocol-matched BrdU grade
Historical data comparability
Pulse-chase label retention
DNA denaturation specificity
Label-retention signal fidelity
DNA damage / mutagenesis studies
Genotoxic and SCE profile
Damage response endpoints
Hard tissue proliferation
Tissue-optimized retrieval protocol
Morphology-preserved detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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